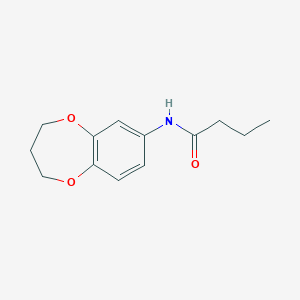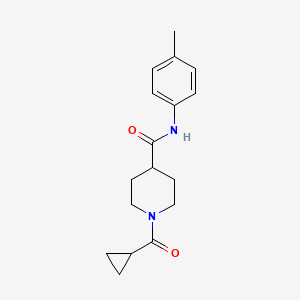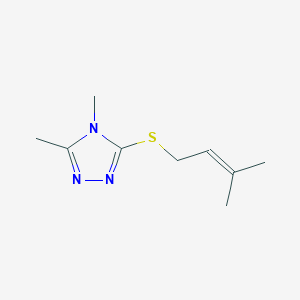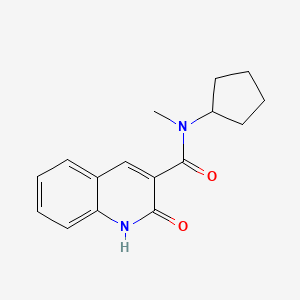![molecular formula C13H18N4O B7475699 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide, also known as JNJ-7706621, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a crucial role in cell cycle regulation.
Mechanism of Action
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide inhibits the activity of CDKs, which are enzymes that regulate the cell cycle. Specifically, it targets CDK1, CDK2, and CDK4, which are involved in the G1, S, and G2 phases of the cell cycle. By inhibiting these enzymes, 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide prevents the cell from progressing through the cell cycle and undergoing cell division. This ultimately leads to cell death.
Biochemical and Physiological Effects:
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide has been found to have several biochemical and physiological effects. In addition to inhibiting CDK activity, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the phosphorylation of the retinoblastoma protein, which is a tumor suppressor protein that regulates the cell cycle. This leads to the accumulation of cells in the G1 phase of the cell cycle and ultimately results in cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide is its specificity for CDKs. Unlike other CDK inhibitors, it does not significantly inhibit other kinases, which reduces the risk of off-target effects. However, one limitation of 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, its efficacy can be affected by the presence of certain mutations in cancer cells.
Future Directions
Future research on 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide could focus on several areas. One area of interest is the development of more potent analogs with improved solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide. Additionally, further studies could investigate the potential of 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide in combination with other cancer therapies. Finally, research could explore the potential of 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide in other disease areas, such as neurodegenerative disorders.
In conclusion, 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide is a promising small molecule inhibitor that has shown potential for therapeutic applications in cancer treatment. Its specificity for CDKs and ability to induce apoptosis make it a promising candidate for further research. However, its limitations, such as poor solubility and potential for resistance, highlight the need for continued research to optimize its efficacy and identify new applications.
Synthesis Methods
The synthesis of 1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide involves several steps, including the reaction of 3,4-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid with isobutylamine in the presence of a coupling reagent. The resulting product is then treated with methyl iodide and sodium hydride to produce the final compound. The purity of the compound can be assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. In particular, it has been found to be effective against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
properties
IUPAC Name |
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-8(2)6-15-13(18)10-5-11-9(3)16-17(4)12(11)14-7-10/h5,7-8H,6H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKDLGYSNWMIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)




![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)


![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)
![6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)

